4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid” is a chemical compound with the molecular formula C23H25NO4 . It is also known by other names such as “Fmoc-4-Amc-OH” and "FMOC-TRANEXAMIC ACID" .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a fluorenylmethyloxycarbonyl (Fmoc) group, an oxazepane ring, and a carboxylic acid group . The Fmoc group is a common protecting group used in peptide synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be largely determined by its molecular structure. For instance, the presence of the carboxylic acid group would likely make it acidic, and the presence of the Fmoc group could influence its solubility .
Scientific Research Applications
Fluorescent Labeling and Biomedical Analysis
A study by Hirano et al. (2004) introduced a novel fluorophore, 6-methoxy-4-quinolone, with significant potential in biomedical analysis. This compound exhibits strong fluorescence in a broad pH range and is highly stable against light and heat. It has been utilized as a fluorescent labeling reagent for the determination of carboxylic acids, demonstrating its application in sensitive biomedical analysis (Hirano et al., 2004).
Synthesis of Heterocyclic Derivatives
Bacchi et al. (2005) researched the catalytic reactions of 4-yn-1-ones to produce various derivatives including oxazoline, demonstrating the versatility of these compounds in synthesizing diverse heterocyclic derivatives. This study underlines the significance of such compounds in creating a range of chemical structures useful in scientific research (Bacchi et al., 2005).
Solid-Phase Syntheses of β-Peptides
Šebesta and Seebach (2003) focused on the preparation of N-Fmoc-protected β2-homoamino acids, a key step for solid-phase syntheses of β-peptides. Their research highlights the application of Fmoc-amino acids in peptide synthesis, a critical area in biochemical research (Šebesta & Seebach, 2003).
Synthesis of N-Fmoc-Protected Amino Acids
Ellmerer-Müller et al. (1998) reported on the successful application of the Arndt-Eistert protocol to produce enantiomerically pure N-Fmoc-protected β-amino acids. Their work contributes to the field of amino acid synthesis, which is fundamental in protein chemistry and drug development (Ellmerer-Müller et al., 1998).
Preparation of Fluorescence Labels for Carboxyls in Carbohydrates
Bohrn et al. (2005) developed a carboxyl-selective fluorescence label, 9H-fluoren-2-yl-diaxomethane, for detecting carboxyl groups in polysaccharides and carbohydrates. This advancement is significant in the field of carbohydrate chemistry, especially in analyzing polysaccharide structures (Bohrn et al., 2005).
Mechanism of Action
Target of Action
Similar compounds with the fluoren-9-ylmethoxy carbonyl (fmoc) group are often used in peptide synthesis , suggesting that this compound may interact with amino acids or proteins.
Mode of Action
Compounds with the fmoc group are typically used as protective groups in peptide synthesis . They prevent unwanted side reactions by temporarily blocking reactive sites on the amino acids. The Fmoc group can be selectively removed when no longer needed, allowing the desired reactions to proceed.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other reactive substances can affect its reactivity and effectiveness in peptide synthesis .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonyl)-1,4-oxazepane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-20(24)14-11-22(9-10-26-12-14)21(25)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFXJQSQUFXUSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1936071-00-9 |
Source
|
Record name | 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.